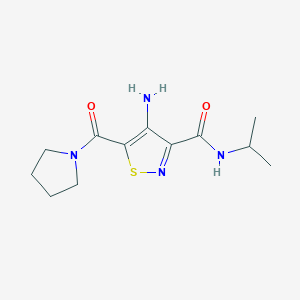![molecular formula C23H26N4O2 B6487432 N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide CAS No. 1286711-49-6](/img/structure/B6487432.png)
N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide, also known as DMMPPA, is a novel molecule with a wide range of biological activities. It is a small molecule that is of interest to the medical and pharmaceutical industries due to its potential therapeutic properties. DMMPPA is a pyrazole-based molecule with a unique structure that has been studied extensively in recent years.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide is not fully understood. However, it is thought to be mediated by its ability to modulate the activity of several enzymes, including acetylcholinesterase and cyclooxygenase-2. It is also thought to act as an antioxidant and to inhibit the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to modulate the activity of several enzymes, including acetylcholinesterase and cyclooxygenase-2. It has also been found to act as an anti-diabetic agent and to modulate the activity of the renin-angiotensin system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide for laboratory experiments include its low cost, its availability in a variety of forms, and its ability to modulate the activity of several enzymes. The limitations of using this compound for laboratory experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
For the use of N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide include its potential use as an anti-inflammatory and anti-cancer agent, its potential use as an anti-diabetic agent, its potential use as an antioxidant, and its potential use to modulate the activity of the renin-angiotensin system. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential side effects.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide can be synthesized through a variety of methods. The most common method involves the reaction of 2,6-dimethylphenylacetic acid with morpholine and 4-phenyl-1H-pyrazole-3-carbaldehyde in the presence of a base. The reaction is catalyzed by an acid and yields this compound as the major product. Other methods of synthesis include the reaction of morpholine and 4-phenyl-1H-pyrazole-3-carbaldehyde with ethyl 2-bromo-3-methylbutyrate and the reaction of morpholine and 4-phenyl-1H-pyrazole-3-carbaldehyde with 2,6-dimethylphenylacetic anhydride.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide has been studied extensively in recent years due to its potential therapeutic properties. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. It has also been studied for its ability to modulate the activity of several enzymes, including acetylcholinesterase and cyclooxygenase-2. This compound has also been studied for its potential to act as an anti-diabetic agent and to modulate the activity of the renin-angiotensin system.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-6-8-18(2)22(17)24-21(28)16-27-15-20(19-9-4-3-5-10-19)23(25-27)26-11-13-29-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYIWUAPHMHGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6487353.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-1-carboxamide](/img/structure/B6487356.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide](/img/structure/B6487360.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide](/img/structure/B6487374.png)
![2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6487382.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6487389.png)
![N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide](/img/structure/B6487400.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B6487417.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide](/img/structure/B6487421.png)
![2-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6487438.png)
![N-[(3,4-dimethylphenyl)methyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6487444.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6487451.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6487455.png)
